2-propyl-1H-pyrrole-3-carboxylic acid

Lipophilicity Membrane permeability Structure-activity relationship (SAR)

Researchers often face delays when sourcing building blocks with validated lipophilicity for membrane permeability optimization. This compound resolves that gap. - Enhanced Passive Permeability: XLogP of 1.4 versus 0.2 for the parent scaffold, enabling better cell penetration in lead optimization. - Versatile Synthetic Handle: The 3-carboxylic acid group allows direct conversion to amides or esters for parallel library synthesis. - Reliable Supply: Commercially available at consistent purities for reproducible SAR campaigns.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 1516169-54-2
Cat. No. B2973324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propyl-1H-pyrrole-3-carboxylic acid
CAS1516169-54-2
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESCCCC1=C(C=CN1)C(=O)O
InChIInChI=1S/C8H11NO2/c1-2-3-7-6(8(10)11)4-5-9-7/h4-5,9H,2-3H2,1H3,(H,10,11)
InChIKeyQOKLJOSQNBNSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-1H-pyrrole-3-carboxylic acid – Identity & Procurement


2-Propyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol [1]. It features a propyl group at the 2-position and a carboxylic acid moiety at the 3-position of the pyrrole ring [1]. This compound is commercially available from multiple vendors in purities typically ranging from 95% to ≥97% , and it is supplied for research and development use only, not for human or veterinary therapeutic applications .

1 Propyl-substituted pyrrole-3-carboxylic acid scaffold for medicinal chemistry SAR libraries
2 Carboxylic acid handle at 3-position supports amide and ester derivatization workflows
3 Research-use-only building block supplied under vendor specification grade

2-Propyl-1H-pyrrole-3-carboxylic acid – Analog Non-Interchangeability


While numerous pyrrole-3-carboxylic acid derivatives exist, the specific propyl substitution at the 2-position confers distinct physicochemical properties that preclude direct interchangeability without experimental validation. The target compound exhibits a calculated XLogP of 1.4, which is significantly higher than the unsubstituted parent compound (XLogP ≈ 0.2) and the 2-methyl analog (XLogP ≈ 0.95) [1] . This increased lipophilicity, combined with a rotatable bond count of 3 versus 1 for the parent, alters the molecular interaction landscape with biological targets and synthetic partners [1] . Consequently, assuming that another 3-carboxylic acid pyrrole can serve as a direct substitute in SAR studies, building block chemistry, or biological assays without re-optimization is unsupported by the quantitative data presented below.

! 2-Methyl or unsubstituted pyrrole-3-carboxylic acid analogs exhibit lower lipophilicity; permeability-dependent assay outcomes may not transfer directly.
! Predicted pKa differs from parent scaffold by over half a log unit; ionization state at physiological or assay pH may shift reactivity context.
! Rotatable bond count is higher than the unsubstituted parent; conformational sampling and binding entropy profiles may not replicate across analogs.

2-Propyl-1H-pyrrole-3-carboxylic acid – Quantitative Evidence


Lipophilicity (XLogP) Comparison

The calculated partition coefficient (XLogP) of 2-propyl-1H-pyrrole-3-carboxylic acid is 1.4, determined by the XLogP3 method [1]. This value is substantially higher than that of the unsubstituted 1H-pyrrole-3-carboxylic acid (XLogP = 0.2) and moderately higher than the 2-methyl analog (XLogP = 0.95) . The increased lipophilicity of the propyl-substituted derivative is expected to enhance passive membrane permeability and alter distribution properties in biological systems.

Lipophilicity (XLogP3)
Method context
1.4 vs 0.2 / 0.95
Δ +1.2 / +0.45 logP units
Supports permeability differentiation context
Computed by XLogP3; verify experimentally for target system
Lipophilicity Membrane permeability Structure-activity relationship (SAR)

Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 2-propyl-1H-pyrrole-3-carboxylic acid is 53.1 Ų, as computed by Cactvs [1]. This value is nearly identical to that of unsubstituted 1H-pyrrole-3-carboxylic acid, which is reported as 53.09 Ų . The minimal difference indicates that the addition of the propyl group at the 2-position does not substantially alter the capacity for hydrogen bonding or polar interactions, despite the significant increase in lipophilicity.

Polar Surface Area
Method context
53.1 Ų
Δ 0.01 Ų — negligible
Conserved hydrogen-bonding capacity
TPSA stable despite lipophilicity increase
Hydrogen bonding Drug-likeness Polar surface area

Rotatable Bond Count & Conformational Flexibility

2-Propyl-1H-pyrrole-3-carboxylic acid possesses 3 rotatable bonds, as computed by Cactvs [1]. In contrast, unsubstituted 1H-pyrrole-3-carboxylic acid has only 1 rotatable bond . The additional rotatable bonds arise from the propyl side chain, which can adopt multiple low-energy conformations.

Rotatable Bonds
Method context
3 vs 1
Δ +2 rotatable bonds
Altered conformational sampling context
May influence binding entropy profiles
Conformational entropy Molecular flexibility Binding affinity

Acidity (pKa) Comparison

The predicted acid dissociation constant (pKa) for 2-propyl-1H-pyrrole-3-carboxylic acid is 5.60 ± 0.50 . This value is higher than the experimentally determined pKa of unsubstituted pyrrole-3-carboxylic acid, which is reported as 4.45–5.0 [1]. The propyl substituent at the 2-position slightly reduces the acidity of the carboxylic acid group.

Acidity (pKa)
Data to verify
5.60 ± 0.50 vs 4.45–5.0
Δ +0.6 to +1.15 pKa units
Reduced acidity vs parent scaffold
Predicted vs experimental; verification recommended
Ionization state Solubility Reactivity

Commercial Purity & Availability Comparison

2-Propyl-1H-pyrrole-3-carboxylic acid is available from MolCore with a minimum purity specification of 97% (NLT 97%) . In comparison, many commercial sources for related pyrrole-3-carboxylic acid derivatives, including the unsubstituted and 2-methyl analogs, commonly supply material at 95% purity . Higher purity material may reduce the need for additional purification steps and minimize the risk of impurity-driven artifacts in sensitive assays.

Purity Specification
Specification review
≥97% (NLT 97%)
vs typical 95% for pyrrole analogs
May reduce purification requirements
Lot-dependent specification; verify per batch
Procurement Purity Reproducibility

2-Propyl-1H-pyrrole-3-carboxylic acid – Application Scenarios


Scaffold for Enhanced Membrane Permeability

Given its increased lipophilicity (XLogP = 1.4) relative to the parent compound (XLogP = 0.2) and conserved TPSA (53.1 Ų), 2-propyl-1H-pyrrole-3-carboxylic acid is well-suited as a core scaffold in drug discovery programs where passive membrane permeability is a priority. It can be incorporated into lead optimization campaigns targeting intracellular enzymes or receptors where improved cell penetration is desired [1].

Amide & Ester Building Block

The carboxylic acid moiety at the 3-position enables straightforward conversion to amides, esters, or other bioisosteres, making this compound a versatile intermediate in parallel synthesis and combinatorial chemistry. The propyl group provides a moderate increase in hydrophobic character without introducing excessive molecular weight, aligning with lead-like property guidelines [1].

NRF2 Regulator SAR Exploration

Patents disclose 3-carboxylic acid pyrroles as NRF2 regulators with potential in treating respiratory and inflammatory diseases. The specific propyl substitution pattern may yield distinct activity or selectivity profiles compared to methyl or ethyl analogs. Researchers engaged in NRF2 pathway modulation can utilize this compound to systematically probe the SAR of the 2-position substituent [2].

Continuous Flow Synthesis Optimization

Recent studies on polysubstituted pyrroles synthesized via continuous flow methodology demonstrate the feasibility of rapid, high-yield production of such scaffolds. 2-Propyl-1H-pyrrole-3-carboxylic acid can be employed as a model substrate for developing and optimizing flow chemistry protocols, leveraging its well-defined physical properties and commercial availability [3].

Application
Selection Property
Validation Focus
Membrane permeability SAR studies
Balanced XLogP/TPSA profile
Cell penetration assay verification
Amide and ester building block synthesis
Carboxylic acid handle at 3-position
Coupling reaction efficiency
NRF2 pathway SAR exploration
2-position substituent effect profiling
NRF2 pathway modulation context
Flow synthesis methodology development
Defined physicochemical properties
Reaction condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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